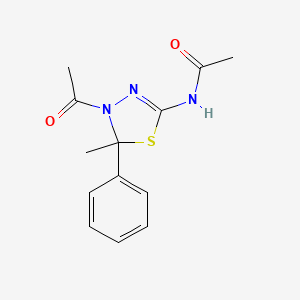

N-(4-acetyl-5-methyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide

描述

N-(4-acetyl-5-methyl-5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is a member of benzenes.

作用机制

Target of Action

K 858, also known as N-(4-acetyl-5-methyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide, primarily targets the mitotic kinesin Eg5 . Eg5 is a key protein involved in the formation of bipolar spindles, which play an essential role in establishing mitotic spindle bipolarity .

Mode of Action

K 858 acts as a selective ATP-uncompetitive inhibitor of Eg5 . It blocks centrosome separation, activates the spindle checkpoint, and induces mitotic arrest in cells accompanied by the formation of monopolar spindles . This interaction with its target results in significant changes in cell division processes.

Biochemical Pathways

The primary biochemical pathway affected by K 858 is the mitotic spindle formation process. By inhibiting Eg5, K 858 disrupts the normal bipolar spindle formation, leading to the formation of monopolar spindles instead . This disruption affects the downstream process of cell division, leading to mitotic arrest and, in some cases, cell death .

Pharmacokinetics

It’s known that k 858 exhibits potent antitumor activity in xenograft models of cancer , suggesting that it has favorable bioavailability and distribution characteristics to reach tumor tissues effectively.

Result of Action

Long-term continuous treatment of cancer cells with K 858 results in antiproliferative effects through the induction of mitotic cell death and polyploidization followed by senescence . In contrast, treatment of nontransformed cells with K 858 results in mitotic slippage without cell death, and cell cycle arrest in G1 phase in a tetraploid state .

生物活性

N-(4-acetyl-5-methyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide is a compound belonging to the class of substituted thiadiazoles, which are known for their diverse biological activities. This article explores its biological activity, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₅N₃O₂S, with a molecular weight of approximately 273.34 g/mol. The compound features a thiadiazole ring structure that includes an acetyl group, a methyl group, and a phenyl group, which contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial and antifungal properties. It has been evaluated against various bacterial and fungal strains using standard methods such as the serial dilution technique.

Table 1: Antimicrobial Activity Against Various Microorganisms

| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Bacterial | 12.5 µg/mL |

| Escherichia coli | Bacterial | 25 µg/mL |

| Bacillus subtilis | Bacterial | 10 µg/mL |

| Pseudomonas aeruginosa | Bacterial | 50 µg/mL |

| Candida albicans | Fungal | 15 µg/mL |

| Aspergillus niger | Fungal | 20 µg/mL |

The compound has shown promising results against both Gram-positive and Gram-negative bacteria as well as various fungal species .

The antimicrobial activity of this compound is believed to arise from its ability to interfere with microbial cell wall synthesis and function. Its interaction with specific enzymes or receptors involved in microbial resistance mechanisms has also been suggested but requires further investigation through molecular docking studies and in vitro assays.

Therapeutic Applications

Given its broad-spectrum antimicrobial activity, this compound shows potential for development as a therapeutic agent in treating infections caused by resistant strains of bacteria and fungi. Its dual action as an antimicrobial and antioxidant agent could also make it valuable in the treatment of inflammatory conditions .

Case Studies and Research Findings

Several studies have highlighted the efficacy of thiadiazole derivatives in medicinal chemistry. For instance:

- Study on Antifungal Activity : A recent study evaluated various thiadiazole derivatives for their antifungal properties against Candida species. The compounds demonstrated varying degrees of activity with MIC values indicating significant potential for clinical applications .

- Antibacterial Screening : Another research effort focused on the antibacterial properties of similar compounds against common pathogens like E. coli and S. aureus. The findings indicated that modifications in the thiadiazole structure could enhance antibacterial potency .

属性

IUPAC Name |

N-(4-acetyl-5-methyl-5-phenyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c1-9(17)14-12-15-16(10(2)18)13(3,19-12)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFVYQYZCAVNTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN(C(S1)(C)C2=CC=CC=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40972156 | |

| Record name | N-(4-Acetyl-5-methyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40972156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72926-24-0, 5671-55-6 | |

| Record name | K-858 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072926240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Acetyl-5-methyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40972156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Acetyl-4,5-dihydro-5-methyl-5-phenyl-1,3,4-thiadiazol-2-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | K-858 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZA4OIM722G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: K858 specifically targets and inhibits the mitotic kinesin Eg5 [, , , , , , , , , ]. Eg5 is essential for the formation of the bipolar spindle during mitosis. Inhibiting Eg5 leads to the following downstream effects:

- Blockage of centrosome separation: This prevents the formation of the bipolar spindle required for chromosome segregation [, ].

- Activation of the spindle checkpoint: This cellular control mechanism halts cell cycle progression in the presence of spindle abnormalities [].

- Mitotic arrest and monopolar spindle formation: Cells arrest in mitosis with a single spindle pole, unable to divide properly [, ].

- Induction of cell death: In cancer cells, prolonged exposure to K858 triggers mitotic cell death, polyploidization (abnormal chromosome number), and cellular senescence (irreversible growth arrest) [, , , , ].

ANone: While the provided abstracts don't delve into specific spectroscopic data, one study mentions a crystal structure of the Eg5-K858 complex []. This structure reveals crucial interactions between K858 and the Eg5 protein, paving the way for structure-based drug design targeting thiadiazole-containing inhibitors.

ANone: Research indicates that K858 displays some selectivity towards cancer cells. While it induces mitotic slippage without death in non-transformed cells, leading to G1 arrest in a tetraploid state, it effectively triggers cell death in cancer cells []. This suggests a potential therapeutic window for K858, though further research is needed.

ANone: Unlike anti-microtubule agents like paclitaxel, K858 does not interfere with microtubule polymerization []. This distinction is significant as it suggests a reduced risk of neurotoxicity, a common side effect associated with anti-microtubule agents.

ANone: Yes, studies have explored the SAR of K858. One study examining 22 K858 analogs provided insights into the impact of structural modifications on the compound's interaction with Eg5 []. This information is crucial for optimizing the compound's potency, selectivity, and pharmacological properties.

ANone: The 1,3,4-thiadiazole scaffold present in K858 is a key structural feature found in many clinical drug candidates targeting various diseases []. This scaffold has proven successful in ARRY-520, a compound that has advanced to Phase III clinical trials.

ANone: Researchers have employed various in vitro and in vivo models to investigate the efficacy of K858:

- In vitro studies: K858 has demonstrated antiproliferative and pro-apoptotic effects against several cancer cell lines, including melanoma, prostate cancer, glioblastoma, breast cancer, head and neck squamous cell carcinoma, and gastric adenocarcinoma [, , , , , , ].

- Xenograft models: K858 exhibits potent antitumor activity in xenograft models of cancer, inducing mitotic arrest and monopolar spindle formation within tumor tissues [].

ANone: While not extensively explored in the provided abstracts, one study suggests a potential role of survivin in mediating resistance to K858 in breast cancer cells []. This highlights the need for further research to fully elucidate resistance mechanisms and develop strategies to circumvent them.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。